molecular formula C13H10Cl2N2O B1269591 N-(3-aminophenyl)-2,4-dichlorobenzamide CAS No. 293737-92-5

N-(3-aminophenyl)-2,4-dichlorobenzamide

Cat. No. B1269591
M. Wt: 281.13 g/mol
InChI Key: YDWMXPAZFFSOJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, where an amine is reacted with an acid chloride or ester to form the corresponding benzamide. For example, the synthesis of various benzamide derivatives has been demonstrated through reactions involving different substituents to investigate their effects on biological activity or physical properties. Such reactions highlight the versatility of benzamide synthesis methods and the potential for generating a wide range of substituted derivatives, including those with dichloro and amino groups on the benzene ring (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(3-aminophenyl)-2,4-dichlorobenzamide, can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the crystal and molecular structures of certain benzamide derivatives have been determined, revealing insights into their conformation and the influence of substituents on the overall molecular geometry (Cabezas et al., 1988).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that can alter their chemical and physical properties. These reactions include nucleophilic substitutions, where the chloro groups can be replaced by other atoms or groups, and the amide functionality can engage in condensation reactions. The chemical reactivity of benzamide derivatives is influenced by the electronic effects of the substituents, which can affect the compound's stability and reactivity towards different reagents (El-Sayed, 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their practical applications. These properties are significantly influenced by the molecular structure, particularly the nature and position of substituents on the benzamide core. For example, the presence of dichloro and amino groups can impact the compound's solubility in various solvents and its ability to form crystals with distinct polymorphic forms (Bashkirava et al., 2007).

Scientific Research Applications

  • Mass Spectrometry

    • Summary of Application : The compound is used in the study of fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase .
    • Methods of Application : The study involves collision induced dissociation tandem mass spectrometry experiments . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
    • Results or Outcomes : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed in the experiments, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .
  • Sensing Applications

    • Summary of Application : Boronic acids, which can be derived from N-(3-aminophenyl)-2,4-dichlorobenzamide, are increasingly utilized in diverse areas of research, including various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilization in various areas .
    • Results or Outcomes : The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
  • Luminescence Studies

    • Summary of Application : The compound is used in the study of luminescence properties of Eu3+–β-diketonate complexes .
    • Methods of Application : The study involves the synthesis of Eu3+–β-diketonate complexes and the examination of their luminescence properties .
    • Results or Outcomes : The results demonstrated that the excitation maximum of the complexes dramatically red-shifted to the visible region with an impressive quantum yield .

Safety And Hazards

The safety data sheet for a similar compound, “N-(3-Aminophenyl)formamide”, suggests that it may cause skin and eye irritation. In case of inhalation or ingestion, it’s recommended to seek medical attention immediately .

properties

IUPAC Name

N-(3-aminophenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWMXPAZFFSOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352211
Record name N-(3-aminophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2,4-dichlorobenzamide

CAS RN

293737-92-5
Record name N-(3-aminophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE
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